7-Methyl-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
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Overview
Description
7-Methyl-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a heterocyclic compound that belongs to the class of triazolopyrimidines.
Preparation Methods
The synthesis of 7-Methyl-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine can be achieved through various synthetic routes. One efficient method involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . The reaction is typically carried out under reflux conditions in ethanol, leading to the formation of the desired triazolopyrimidine derivative.
Chemical Reactions Analysis
7-Methyl-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has been widely studied for its applications in various fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an anticonvulsant and anticancer agent.
Medicine: It is being explored for its potential use in the treatment of neurological disorders and cancer.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-Methyl-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
7-Methyl-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is unique due to its specific structure and biological activities. Similar compounds include:
These compounds share a similar triazolopyrimidine core but differ in their substituents and specific biological activities.
Properties
Molecular Formula |
C12H11N5 |
---|---|
Molecular Weight |
225.25 g/mol |
IUPAC Name |
7-methyl-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine |
InChI |
InChI=1S/C12H11N5/c1-8-7-10(9-5-3-2-4-6-9)14-12-15-11(13)16-17(8)12/h2-7H,1H3,(H2,13,16) |
InChI Key |
UYHWZFMNTNPBCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)N)C3=CC=CC=C3 |
Origin of Product |
United States |
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